

Spectroscopic Profile of 4,5-Difluoro-2-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Difluoro-2-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Difluoro-2-nitrobenzonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

Due to a lack of publicly available experimental spectra, the following data has been generated using validated computational prediction tools. These values provide a reliable reference for the analysis of **4,5-Difluoro-2-nitrobenzonitrile**.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for **4,5-Difluoro-2-nitrobenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.2 - 8.4	Doublet of doublets	~9, ~6	H-6
~7.8 - 8.0	Doublet of doublets	~10, ~7	H-3

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm. Predicted values can vary slightly based on the prediction algorithm and solvent.

Table 2: Predicted ^{13}C NMR Spectral Data for **4,5-Difluoro-2-nitrobenzonitrile**

Chemical Shift (δ) ppm	Assignment
~155 - 160 (d, $J \approx 270$ Hz)	C-F
~150 - 155 (d, $J \approx 270$ Hz)	C-F
~135 - 140	C- NO_2
~125 - 130	C-H
~115 - 120	C-H
~110 - 115	C-CN
~105 - 110	C-CN

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm. Carbon-fluorine couplings can lead to complex splitting patterns and are often challenging to predict with high accuracy.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The predicted vibrational frequencies for **4,5-Difluoro-2-nitrobenzonitrile** are presented below.

Table 3: Predicted IR Absorption Bands for **4,5-Difluoro-2-nitrobenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230 - 2250	Strong	C≡N stretch
~1530 - 1550	Strong	Asymmetric NO ₂ stretch
~1340 - 1360	Strong	Symmetric NO ₂ stretch
~1600 - 1620	Medium	C=C aromatic ring stretch
~1200 - 1300	Strong	C-F stretch
~850 - 950	Medium	C-H out-of-plane bend

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **4,5-Difluoro-2-nitrobenzonitrile**

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺ (Molecular Ion)
154	~40	[M-NO] ⁺
138	~60	[M-NO ₂] ⁺
109	~30	[M-NO ₂ -HCN] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV. Fragmentation patterns are predictions and may vary based on experimental conditions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation available.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4,5-Difluoro-2-nitrobenzonitrile**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle sonication may be used to aid dissolution.
 - Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize homogeneity and resolution.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient.
 - For ^{13}C NMR, use a proton-decoupled single-pulse experiment. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - Set the spectral width to encompass the expected chemical shifts for aromatic compounds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift axis using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of solid **4,5-Difluoro-2-nitrobenzonitrile** onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, a resolution of 4 cm^{-1} and an accumulation of 16 to 32 scans is sufficient.
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)

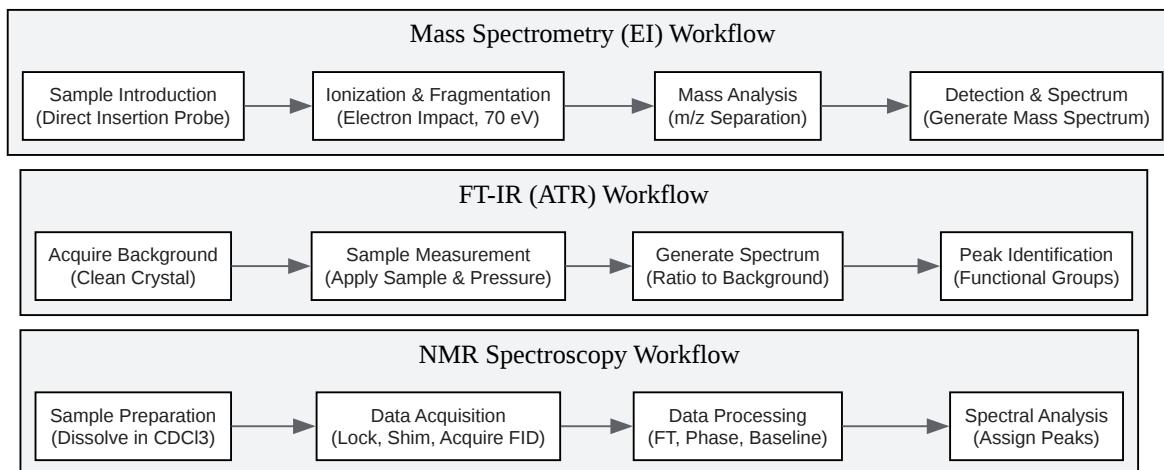
- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used.
 - Load a small amount of **4,5-Difluoro-2-nitrobenzonitrile** into a capillary tube and place it on the probe tip.
 - Insert the probe into the mass spectrometer's ion source.
- Instrument Setup and Data Acquisition:

- Set the ionization mode to Electron Ionization (EI).
- Use a standard electron energy of 70 eV.
- Gradually heat the probe to volatilize the sample into the ion source.
- Acquire mass spectra over a suitable mass range (e.g., m/z 40-250) to detect the molecular ion and expected fragments.

- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Compare the observed spectrum with the predicted spectrum or library data for confirmation.

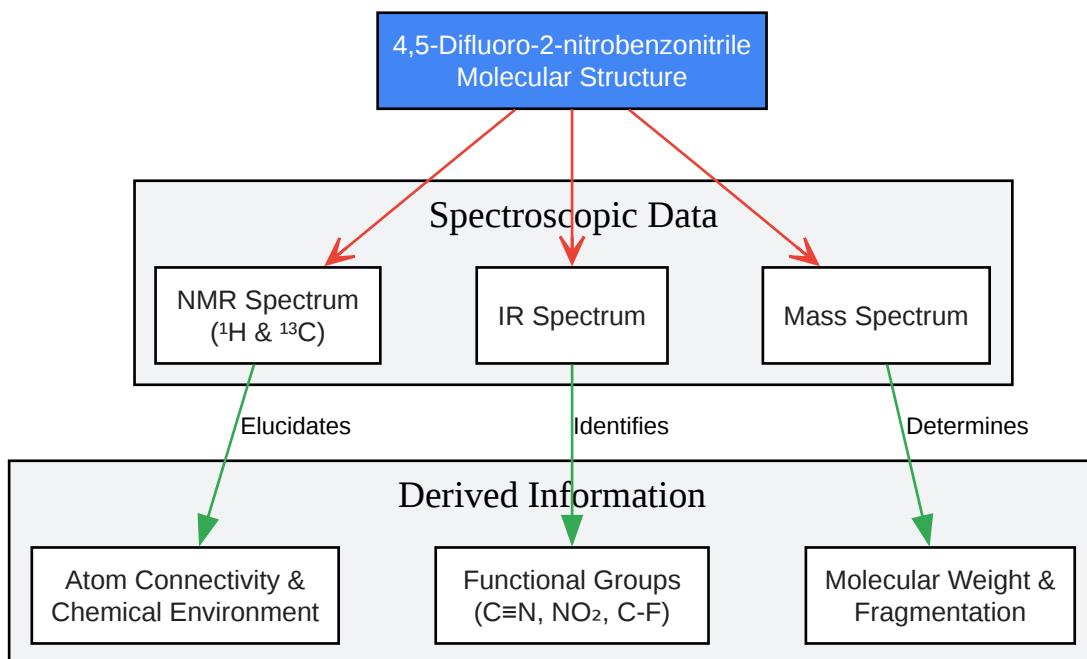
Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analysis.

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Caption: Relationship between molecular structure and derived spectroscopic information.

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